Lambertic acid
Overview
Description
Lambertic acid, also known as 12-hydroxy-8,11,13-abietatrien-19-oic acid, is a naturally occurring diterpenoid compound. It is primarily isolated from the leaves and roots of certain plant species, such as Salacia oblonga. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications .
Scientific Research Applications
Chemistry: Lambertic acid serves as a valuable intermediate in the synthesis of complex diterpenoid compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: this compound exhibits significant antimicrobial and antifungal activities.
Medicine: Research has indicated that this compound possesses anti-inflammatory and anticancer properties.
Industry: this compound is used in the formulation of natural products and cosmetics due to its bioactive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Lambertic acid can be achieved through various chemical reactions involving diterpenoid precursors. One common method involves the oxidation of abietic acid derivatives under controlled conditions to yield this compound. The reaction typically requires the use of oxidizing agents such as potassium permanganate or chromium trioxide, and the process is carried out in an organic solvent like dichloromethane at a specific temperature range .
Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from plant sources. The leaves and roots of Salacia oblonga are subjected to solvent extraction using solvents like ethyl acetate. The crude extract is then purified using chromatographic techniques to isolate this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Lambertic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield reduced diterpenoid compounds. Sodium borohydride is often used as a reducing agent.
Substitution: Substitution reactions involving this compound can lead to the formation of ester or amide derivatives. Reagents like acyl chlorides or amines are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Acyl chlorides or amines in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Oxidized diterpenoid derivatives.
Reduction: Reduced diterpenoid compounds.
Substitution: Ester or amide derivatives of this compound.
Mechanism of Action
The mechanism of action of Lambertic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Lambertic acid shares structural similarities with other diterpenoid compounds, but it also has unique features that set it apart:
Similar Compounds: Ferruginol, abietic acid, and dehydroabietic acid are some compounds structurally related to this compound.
Uniqueness: Unlike some of its analogs, this compound possesses a hydroxyl group at the 12th position, which contributes to its distinct biological activities.
Properties
IUPAC Name |
(1S,4aS,10aR)-6-hydroxy-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O3/c1-12(2)14-10-13-6-7-17-19(3,15(13)11-16(14)21)8-5-9-20(17,4)18(22)23/h10-12,17,21H,5-9H2,1-4H3,(H,22,23)/t17-,19-,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYDJDNNMKHXZOQ-RLLQIKCJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C2C(=C1)CCC3C2(CCCC3(C)C(=O)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C=C2C(=C1)CC[C@@H]3[C@@]2(CCC[C@]3(C)C(=O)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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